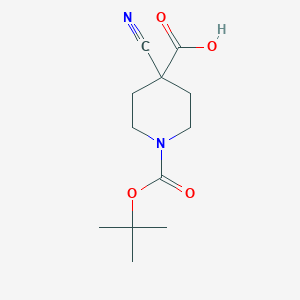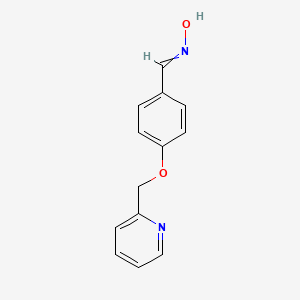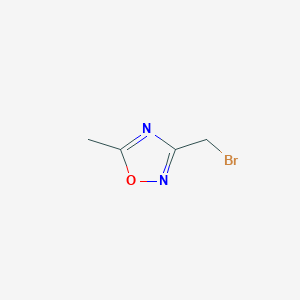
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s commonly added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared for organic synthesis .Molecular Structure Analysis
While specific molecular structure analysis for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” has a molecular weight of 243.30 .Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be removed under acidic conditions commonly with trifluoroacetic acid .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” are not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” is a solid at 20°C and should be stored under inert gas at 0-10°C .Applications De Recherche Scientifique
Application in Organic Synthesis and Protecting Groups
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is used in organic synthesis, particularly as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. It is effective for chemoselective reactions involving phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, offering high yields under mild conditions (Saito et al., 2006).
Synthesis of Orthogonally Protected Amino Acids
The compound has been used in synthesizing orthogonally protected amino acids, like Cα,Cα‐disubstituted analogs of lysine, which are valuable in peptide chemistry (Hammarström et al., 2005).
In Asymmetric Synthesis
It plays a role in asymmetric synthesis, as demonstrated in the production of piperidinedicarboxylic acid derivatives. These compounds are synthesized from basic amino acids like L-aspartic acid, showcasing its versatility in creating stereoisomerically pure compounds (Xue et al., 2002).
Catalysis and Environmental Applications
In the field of green chemistry, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid has been utilized as a catalyst. For example, H3PW12O40, a heteropoly acid, is used as a catalyst for N-tert-butoxycarbonylation of amines, promoting environmentally friendly processes (Heydari et al., 2007).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structures to understand peptide conformation and interactions, which is crucial for designing molecules with specific physical and chemical properties (Jankowska et al., 2002).
Improved Selectivity in Chemical Reactions
It has also been utilized to improve the selectivity in chemical reactions, like the removal of tert-butoxycarbonyl groups in the presence of other protective groups, which is a crucial step in peptide synthesis (Bodanszky et al., 2009).
Mécanisme D'action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides, where the Boc group serves as a protecting group for amines .
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for selective bond formation, minimizing competing reactions with reactive functional groups .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound’s action, efficacy, and stability may therefore vary depending on these and potentially other environmental conditions .
Safety and Hazards
While specific safety and hazard information for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” can cause skin irritation and serious eye irritation .
Propriétés
IUPAC Name |
4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDNSCLBSLLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727826 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
CAS RN |
495415-34-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
